molecular formula C20H20N8O B2697366 1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2034531-70-7

1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2697366
CAS No.: 2034531-70-7
M. Wt: 388.435
InChI Key: PUVWBCRWAYWMNY-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of 2-chloro-3-hydrazinopyrazine with carbonic acid halo anhydrides, followed by hydrolysis and subsequent alkylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets and its potential for therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

2-methyl-5-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-26-17(11-16(25-26)14-5-3-2-4-6-14)20(29)23-15-7-9-27(12-15)18-19-24-22-13-28(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVWBCRWAYWMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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